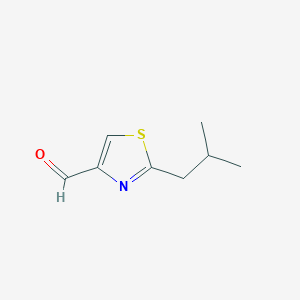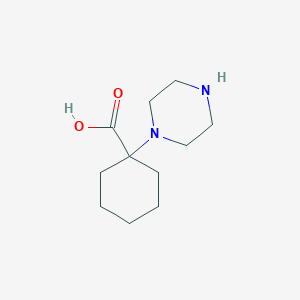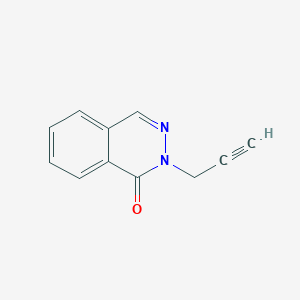
2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-one, also known as 1,2-dihydrophthalazin-1-one-2-prop-2-ynyl ester, is an organic compound in the phthalazinone family. This compound is used in various scientific research applications due to its unique structure and properties. It has been used in the synthesis of various organic compounds, as well as in biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
2-(Prop-2-yn-1-yl)-2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-onehthalazin-1-one has been used in various scientific research applications due to its unique structure and properties. It has been used in the synthesis of various organic compounds, such as β-lactams, β-amino acids, and β-amino alcohols. In addition, it has been used in biochemical and physiological studies, such as the study of enzymes and proteins.
Mecanismo De Acción
The mechanism of action of 2-(prop-2-yn-1-yl)-2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-onehthalazin-1-one is not fully understood. However, it is believed that the compound acts as a pro-drug, meaning that it is converted into an active form by enzymes in the body. This active form is then able to interact with proteins and enzymes in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
2-(Prop-2-yn-1-yl)-2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-onehthalazin-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the body, resulting in increased alertness and mental clarity. In addition, the compound has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Prop-2-yn-1-yl)-2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-onehthalazin-1-one has several advantages and limitations for use in lab experiments. One advantage is its low cost and availability, making it a cost-effective option for research. In addition, the compound is relatively stable and has a low toxicity, making it safe for use in experiments. However, the compound does have some limitations. For example, it can be difficult to synthesize in large quantities and the mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research on 2-(prop-2-yn-1-yl)-2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-onehthalazin-1-one. One potential direction is to investigate the compound’s potential therapeutic applications, such as its potential use as an anti-inflammatory or antioxidant agent. In addition, further research could be conducted into the compound’s mechanism of action and its potential interactions with other proteins and enzymes in the body. Finally, further research could be conducted into the synthesis of the compound in larger quantities, as well as its potential applications in other scientific research areas.
Métodos De Síntesis
2-(Prop-2-yn-1-yl)-2-(prop-2-yn-1-yl)-1,2-dihydrophthalazin-1-onehthalazin-1-one can be synthesized through a three-step process. The first step involves the reaction of an aldehyde with ethyl propionate in the presence of an acid catalyst, such as sulfuric acid, to form an aldehyde propionate. The second step involves the reaction of this aldehyde propionate with an amine, such as isopropylamine, to form an amide. The third and final step involves the reaction of this amide with an acid, such as hydrochloric acid, to form the desired product.
Propiedades
IUPAC Name |
2-prop-2-ynylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-7-13-11(14)10-6-4-3-5-9(10)8-12-13/h1,3-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRSNBMFILUURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C2=CC=CC=C2C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6615833.png)

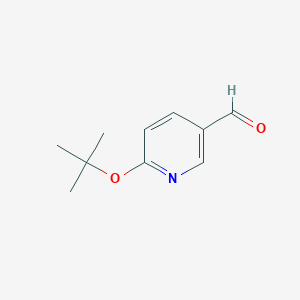

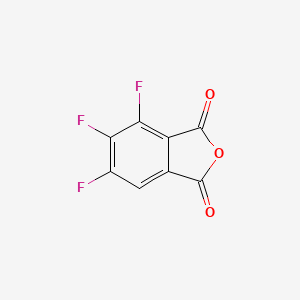
![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)

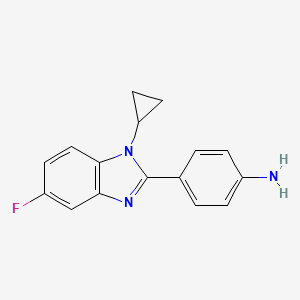
![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)
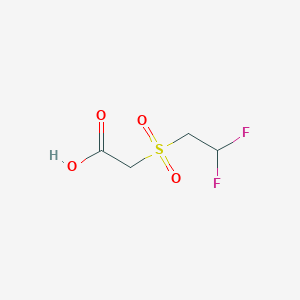
![2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B6615910.png)
